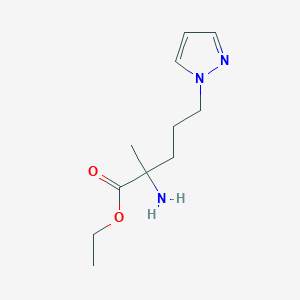
Ethyl 2-amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate typically involves the reaction of ethyl 2-amino-2-methylpentanoate with a pyrazole derivative. One common method is the condensation reaction between ethyl 2-amino-2-methylpentanoate and 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and share some chemical properties with ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate.
Pyrazole derivatives: Other pyrazole derivatives with different substituents can exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and ester groups, along with the pyrazole ring, allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 2-amino-2-methyl-5-pyrazol-1-ylpentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-16-10(15)11(2,12)6-4-8-14-9-5-7-13-14/h5,7,9H,3-4,6,8,12H2,1-2H3 |
Clé InChI |
CFGBIMWATQUGKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CCCN1C=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















